FK-13 as the Minimal Anti-HIV-1 Fragment with Defined EC50 and Therapeutic Index
Among 15 LL-37-derived peptides screened, FK-13 was identified as the smallest peptide active against HIV-1. It exhibited an EC50 of 3.4 μM against HIV-1, a CC50 of 10.4 μM, and a therapeutic index of 3.1 [1]. In contrast, the longer GI-20 peptide achieved a higher therapeutic index of 6.2 (approximately twice that of LL-37) [2]. The N-terminal phenylalanine of FK-13 is essential for anti-HIV activity, as its removal abolishes activity [1].
| Evidence Dimension | Anti-HIV-1 Activity |
|---|---|
| Target Compound Data | EC50: 3.4 μM, CC50: 10.4 μM, Therapeutic Index: 3.1 |
| Comparator Or Baseline | GI-20: Therapeutic Index 6.2; LL-37: Therapeutic Index ~3.1; Other LL-37 fragments: inactive |
| Quantified Difference | FK-13 is the smallest active fragment (13 aa); GI-20 has a 2× higher therapeutic index (6.2 vs 3.1) |
| Conditions | HIV-1 inhibition assay; cytotoxicity in MT-4 cells |
Why This Matters
This establishes FK-13 as the minimal structural unit required for anti-HIV activity, enabling focused mechanistic studies and cost-effective screening that cannot be achieved with larger or inactive fragments.
- [1] Wang, G., Watson, K. M., & Buckheit, R. W. (2008). Anti-Human Immunodeficiency Virus Type 1 Activities of Antimicrobial Peptides Derived from Human and Bovine Cathelicidins. Antimicrobial Agents and Chemotherapy, 52(9), 3438-3440. View Source
- [2] Wang, G., et al. (2008). Table 1: Comparison of sequences of peptides used in this study. Antimicrobial Agents and Chemotherapy. View Source
